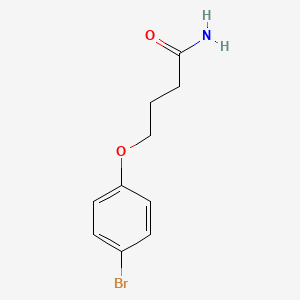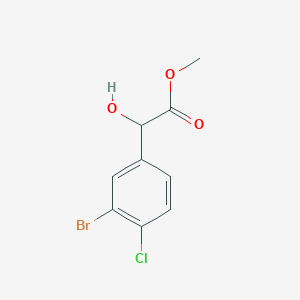
Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a phenyl ring (C6H5-) with bromine (Br) and chlorine (Cl) substituents, and a hydroxy group (-OH) attached to the second carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a planar, aromatic base structure, while the bromine and chlorine atoms are likely to add significant steric bulk . The hydroxy and ester groups may also participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine and chlorine atoms might be replaced in a nucleophilic aromatic substitution reaction . The ester group could be hydrolyzed to form a carboxylic acid and methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxy and ester groups might make it more soluble in polar solvents . The bromine and chlorine atoms might increase its molecular weight and boiling point .Wissenschaftliche Forschungsanwendungen
Pyridopyrimidines are compounds formed by combining pyridine and pyrimidine rings. Depending on the nitrogen atom’s position in the pyridine ring, four possible skeletons exist for this heterocyclic combination. The pyridopyrimidine moiety is found in relevant drugs and has been actively studied for new therapeutic applications . Figure 1 illustrates different pyridopyrimidine structures.
!Figure 1: Various pyridopyrimidine structures
Synthetic Routes and Therapeutic Interest
We’ll explore the synthetic protocols and therapeutic relevance of pyridopyrimidine derivatives. Notably, some of these compounds have already been approved for use as therapeutics. Let’s discuss specific examples:
a. Palbociclib:- Synthetic Route : The synthesis involves key steps, such as coupling 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine with N,N-dimethylformamide thionyl chloride .
!Figure 2: Examples of interesting molecules
Conclusion
Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate, as a pyridopyrimidine derivative, holds promise for therapeutic applications. Researchers continue to explore its potential in various contexts, including cancer treatment, inflammation, and beyond.
For more comprehensive details, refer to the original review article . If you need further information or have additional queries, feel free to ask!
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPPXGBXWQZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

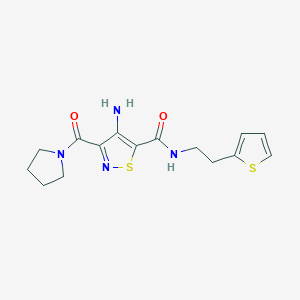

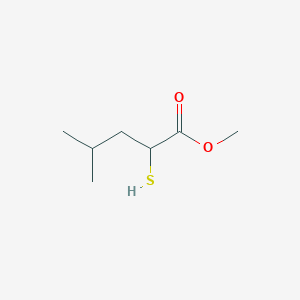
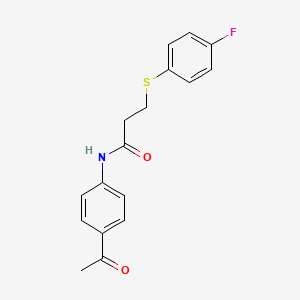


![3-Ethyl-7-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2541739.png)
![ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2541741.png)
![4-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2541742.png)
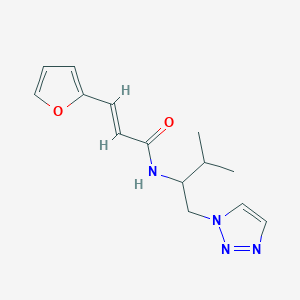
![3-allyl-8-(3,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541744.png)
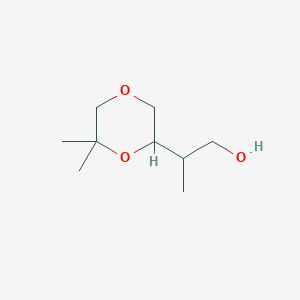
![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2541748.png)
